2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester
Description
Chemical Name: 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester Synonyms:
- 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester (IUPAC name)
- Oxybis(methylene) diacrylate dimethyl ester
CAS Number: 57472-68-1
Molecular Formula: C₁₂H₁₈O₅
Molecular Weight: 242.27 g/mol
Structural Features: - A diester derivative of acrylic acid.
- Contains a central oxygen-bridged methylene group (oxybis(methylene)) linking two acrylate moieties.
- Functional groups: two ester linkages and two propenoic acid (acrylate) groups.
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylprop-2-enoxymethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNBIJNPNEGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)COCC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448440 | |
| Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109669-53-6 | |
| Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves several steps. One common method includes the esterification of 2,2’-[oxybis(methylene)]bis(propenoic acid) with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industrial Applications
1. Polymer Production
- Description : Dimethyl 2,2'-oxybis(methacrylate) is primarily used as a monomer in the synthesis of polymers and copolymers.
- Application : It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
- Case Study : A study demonstrated that incorporating this compound into a polymer matrix significantly improved the mechanical properties and thermal stability of the resulting material .
2. Dental Materials
- Description : The compound is used in dental applications, particularly in dental adhesives and composites.
- Application : Its ability to polymerize under UV light makes it suitable for use in light-cured dental materials.
- Case Study : Research indicated that dental composites containing dimethyl 2,2'-oxybis(methacrylate) exhibited enhanced wear resistance and lower water absorption compared to traditional materials .
Scientific Research Applications
1. Drug Delivery Systems
- Description : The compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to form hydrogels.
- Application : It can be used to create controlled release formulations for therapeutic agents.
- Case Study : A study highlighted the use of hydrogels made from this compound for the sustained release of anti-cancer drugs, demonstrating effective drug release profiles over extended periods .
2. Surface Modification
- Description : Dimethyl 2,2'-oxybis(methacrylate) is employed in surface modification processes to enhance the properties of substrates.
- Application : It is used in creating hydrophobic or hydrophilic surfaces depending on the desired application.
- Case Study : Experiments showed that treating surfaces with coatings derived from this compound improved resistance to biofouling in marine environments .
Data Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Production | Coatings, adhesives | Enhanced adhesion, durability |
| Dental Materials | Dental composites | Improved wear resistance |
| Drug Delivery Systems | Controlled release formulations | Sustained drug release |
| Surface Modification | Hydrophobic/hydrophilic coatings | Improved biofouling resistance |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, it undergoes polymerization reactions to form long-chain polymers, which are used in various industrial applications .
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : 119–121°C at 0.8 mmHg
- Density : 1.05 g/cm³
- Refractive Index : 1.450–1.454
- Flash Point : 110°C
Applications :
Primarily used in polymer chemistry as a crosslinking agent due to its two reactive acrylate groups. It is employed in coatings, adhesives, and photoresists .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound shares structural similarities with other acrylate esters and oxygen-bridged diesters. Below is a comparative analysis:
Table 1: Key Structural and Physical Comparisons
Functional and Reactivity Differences
Crosslinking Efficiency :
- The target compound’s acrylate groups enable rapid polymerization under UV light, outperforming hydroxyl-containing analogues like Di(trimethylol propane) (CAS 23235-61-2), which require additional curing agents .
- Compared to the phenylene-bridged analogue (CAS 4926717), the target’s methylene bridge enhances flexibility in polymer networks .
Thermal Stability :
- The phenylene-bridged compound (CAS 4926717) likely exhibits higher thermal stability due to aromatic rigidity, whereas the target compound’s aliphatic bridge may lower decomposition temperatures .
Hydrophilicity :
- Compounds with hydroxyl groups (e.g., 5138-86-3) are more hydrophilic, limiting their use in moisture-sensitive applications. The target’s ester groups provide better hydrolytic stability .
Biological Activity
2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester, commonly referred to as dimethyl oxybis(methylene) acrylate, is a compound with notable applications in various fields, including polymer chemistry and medicinal research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₄H₂₄O₄
- Molecular Weight : 256.34 g/mol
- Structure : The compound features an acrylate backbone with two methylene groups linked by an ether bond, contributing to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to dimethyl oxybis(methylene) acrylate exhibit various biological activities, including:
- Antimicrobial Properties : Exhibits effectiveness against a range of pathogens.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.
Antimicrobial Activity
Dimethyl oxybis(methylene) acrylate has shown promising antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
Anticancer Activity
The anticancer potential of dimethyl oxybis(methylene) acrylate has been explored in vitro. Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound can inhibit cell proliferation effectively.
Case Study: Inhibition of HeLa Cells
A recent study assessed the cytotoxic effects of dimethyl oxybis(methylene) acrylate on HeLa cells. The results indicated:
- IC50 Value : 45 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Inhibition Percentage |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 60% |
The biological activities of dimethyl oxybis(methylene) acrylate are attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and cell death in microbes.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, resulting in programmed cell death.
- Cytokine Modulation : It reduces the synthesis of inflammatory mediators by affecting signaling pathways in immune cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester, and how can reaction efficiency be optimized?
- Methodology :
- Esterification : React 2,2'-[oxybis(methylene)]bis-2-propenoic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux. Monitor progress via thin-layer chromatography (TLC).
- Purification : Use fractional distillation (boiling point ~119–121°C at 0.8 mmHg) to isolate the ester . Confirm purity via HPLC (>98% by area normalization).
- Optimization : Adjust molar ratios (acid:alcohol = 1:4) and reaction time (6–8 hours) to maximize yield (~75–80%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : Analyze -NMR for ester methyl protons (δ 3.6–3.8 ppm) and acrylate vinyl protons (δ 5.8–6.4 ppm). -NMR should show carbonyl carbons at ~165–170 ppm .
- FTIR : Identify ester C=O stretching (1720–1740 cm) and acrylate C=C (1630–1650 cm) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 434.4 (molecular weight) via ESI-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the oxybis(methylene) bridge influence copolymerization kinetics with vinyl monomers?
- Methodology :
- Kinetic Studies : Conduct radical polymerization with styrene or methyl methacrylate using AIBN initiator. Monitor conversion via gravimetry or real-time FTIR.
- Steric Analysis : Compare reactivity ratios (e.g., Fineman-Ross method) with analogous monomers lacking the oxybis(methylene) group. Reduced reactivity (~20–30%) is expected due to hindered acrylate group accessibility .
- Computational Modeling : Use DFT to calculate monomer electron density and radical stabilization energy .
Q. What experimental strategies can address conflicting reports on the compound’s thermal stability in oxidative vs. inert atmospheres?
- Methodology :
- Thermogravimetric Analysis (TGA) : Perform under nitrogen (inert) and air (oxidative). Degradation onset temperatures may differ by 50–70°C, with oxidative conditions accelerating decomposition due to radical chain reactions .
- Mechanistic Probes : Add antioxidants (e.g., BHT) to suppress oxidative pathways. Compare degradation profiles via GC-MS to identify volatile byproducts (e.g., formaldehyde or acrylic acid derivatives) .
Q. How can researchers mitigate inconsistencies in cytotoxicity data for polymerized derivatives in biomedical applications?
- Methodology :
- Standardized Protocols : Use ISO 10993-5 guidelines for in vitro cytotoxicity assays (e.g., MTT test on L929 fibroblasts). Ensure residual monomer removal via Soxhlet extraction (48 hours in ethanol) to eliminate false positives .
- Surface Analysis : Employ XPS or AFM to correlate surface roughness/chemistry of polymer films with cell adhesion rates .
Data Contradiction Analysis
Q. Discrepancies in reported solubility in polar vs. non-polar solvents: How to resolve?
- Methodology :
- Solubility Screening : Test in solvents (e.g., DMSO, THF, hexane) at 25°C. Document using the "like dissolves like" principle; polar ester groups favor solubility in acetone (logP ~1.2) but poor solubility in hexane (logP ~3.5) .
- Crystallography : If crystalline, use XRD to identify polymorphic forms affecting solubility .
Safety and Handling in Academic Settings
Q. What precautions are critical when handling this compound in polymerization experiments?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Inhibition : Add 50–100 ppm hydroquinone to monomer stock to prevent premature polymerization .
- Ventilation : Monitor airborne concentrations via NIOSH Method 2539; ensure levels remain below OSHA’s 0.1 ppm acrylate limit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
